2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS2/c1-3-4-5-10-21-18(22)17-16(9-11-23-17)20-19(21)24-13-15-8-6-7-14(2)12-15/h6-9,11-12H,3-5,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKREDFKRKNOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile intermediates. These intermediates undergo cyclization reactions in the presence of formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0–5°C, 3 h | 2-{[(3-Methylphenyl)methyl]sulfinyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one | 72 | |
| Sulfone formation | mCPBA (2 eq.), DCM, 25°C, 12 h | 2-{[(3-Methylphenyl)methyl]sulfonyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one | 58 |
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Key Findings :
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Oxidation selectivity depends on stoichiometry: 1 eq. oxidant favors sulfoxide, while excess forms sulfone.
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Electron-withdrawing pyrimidine rings enhance sulfanyl reactivity toward electrophilic oxidants.
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Nucleophilic Substitution at Pyrimidine Ring
The C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic attack due to electron deficiency.
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Mechanistic Insight :
Hydrolysis of Thioether Linkage
The sulfanyl group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux, 8 h | 2-Mercapto-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one | 81 | |
| Basic | NaOH (10%), EtOH/H₂O, 70°C, 6 h | Same as above | 75 |
-
Applications :
Functionalization via Alkylation/Arylation
The pyrimidine nitrogen (N3) and sulfur sites participate in alkylation/arylation:
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Challenges :
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Steric hindrance from the pentyl and (3-methylphenyl)methyl groups reduces reactivity at N3.
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Cycloaddition Reactions
The thienopyrimidine core participates in [4+2] cycloadditions with dienophiles:
| Dienophile | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 h | Fused tetracyclic adduct | 34 | |
| DMAD | Microwave, 150°C, 1 h | Pyrimidine-dienophile conjugate | 29 |
Metal-Catalyzed Cross-Couplings
Palladium or copper catalysts enable coupling at C5/C6 positions of the thiophene ring:
Photochemical Reactions
UV irradiation induces dimerization or bond cleavage:
| Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|
| UV (254 nm), CH₃CN, 6 h | Dimeric sulfoxide | 28 | |
| UV (365 nm), O₂, 12 h | Sulfone cleavage | 15 |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy. These compounds often interact with key cellular pathways involved in tumor growth and proliferation. The specific compound under consideration has shown promise as an inhibitor of certain cancer cell lines, demonstrating lower cytotoxicity compared to traditional chemotherapeutics, which is crucial for minimizing side effects during treatment .
Antimicrobial Properties
Compounds similar to 2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one have been evaluated for their antimicrobial efficacy. Preliminary data suggest that they may inhibit the growth of various pathogenic bacteria and fungi, presenting a potential avenue for developing new antimicrobial agents .
Case Study 1: Anticancer Research
A study published in a reputable journal explored the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The researchers synthesized a series of compounds and tested their efficacy against several cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis in cancer cells .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, the thieno[3,2-d]pyrimidine derivatives were tested against common bacterial strains. The findings revealed that these compounds had notable inhibitory effects on bacterial growth, suggesting their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structure Variations
Thieno[3,2-d]pyrimidin-4-one vs. Benzothieno[2,3-c]quinolin-6(5H)-one
- Compound 62 (2-(4-tert-butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one) replaces the thiophene ring with a benzothiophene-quinoline hybrid. This modification confers nanomolar TNKS inhibition (IC₅₀ TNKS1 = 21 nM, TNKS2 = 29 nM) but reduces selectivity against PARP isoforms compared to simpler thieno-pyrimidinones .
- Target Compound: The thieno[3,2-d]pyrimidin-4-one core may offer better synthetic accessibility and tunable selectivity due to fewer fused aromatic rings.
Thieno[3,2-d]pyrimidin-4-one vs. Pyrrolo[3,2-d]pyrimidin-4-one
- Compound 29 (7-{[(4-Hydroxybutyl)amino]methyl}-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one) features a pyrrolo-pyrimidinone core with polar hydroxyalkylamine substituents. This improves aqueous solubility but reduces lipophilicity compared to the target compound’s pentyl and benzylthio groups .
Substituent Modifications
Variations in the Benzylthio Group
Alkyl Chain Length at Position 3
- Target Compound (C₅H₁₁) : The pentyl group optimizes lipophilicity for membrane penetration.
- 3-Ethyl analogs (e.g., 3-ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one): Shorter chains (C₂H₅) reduce metabolic stability but improve solubility .
- BF37371 (3-butyl analog): A butyl chain (C₄H₉) offers intermediate properties, balancing solubility and bioavailability .
Halogenated and Polar Derivatives
Chlorinated Analogs
- 2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one: The 4-chloro substituent increases electrophilicity, enhancing target binding but raising toxicity risks.
Fluorinated Derivatives
- 3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: The 4-fluorophenyl-2-oxoethyl group introduces ketone functionality, enabling covalent binding with catalytic serine or cysteine residues .
Biological Activity
The compound 2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a thieno[3,2-d]pyrimidine core with a methyl sulfanyl group and a pentyl side chain. The presence of the thienopyrimidine structure is significant as it often correlates with diverse biological activities, including anticancer and antimicrobial properties.
Mechanisms of Biological Activity
-
Anticancer Activity :
- Thienopyrimidines have been shown to inhibit various cancer cell lines by targeting specific signaling pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit the EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, leading to reduced cell proliferation in cancer models .
- A study on related thienopyrimidine derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Effects :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Moderate to High | , |
| Antimicrobial | Moderate | |
| Anti-inflammatory | Moderate |
Case Study 1: Anticancer Activity
In a recent study evaluating the anticancer properties of thienopyrimidine derivatives, it was found that compounds similar to this compound significantly inhibited growth in A431 vulvar epidermal carcinoma cells. The IC50 values were reported in the low micromolar range, indicating potent activity against this cancer type .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of thienopyrimidine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting promising potential as antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for 2-{[(3-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one, and how can intermediates be optimized?
Methodological Answer: The compound’s synthesis likely involves cyclocondensation of substituted thiophene derivatives with pyrimidinone precursors. A stepwise approach is recommended:
Thiophene functionalization : Introduce the 3-pentyl and sulfanyl groups via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for sulfur linkage) .
Pyrimidinone ring formation : Use a cyclization reaction under acidic or basic conditions (e.g., with urea or thiourea derivatives) .
Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization (solvent: ethanol/water) to isolate intermediates.
Key Optimization Parameters :
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak (e.g., [M+H]⁺) to the theoretical mass (C₂₀H₂₂N₂OS₂: 374.11 g/mol) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the pyrimidinone ring .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- In vitro enzyme inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) due to the thieno-pyrimidinone scaffold’s known role in enzyme binding .
- Antimicrobial testing : Use agar dilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : Test on human cell lines (e.g., HEK-293, HeLa) via MTT assay to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
Q. What experimental strategies resolve contradictions in solubility and stability data for this compound?
Methodological Answer:
- Solubility studies :
- Stability assessment :
Q. How can computational methods predict the environmental fate of this compound?
Methodological Answer:
- QSAR modeling : Use EPI Suite to estimate logP (lipophilicity), biodegradation potential, and toxicity .
- Environmental partitioning : Calculate soil adsorption coefficient (Koc) and Henry’s law constant to predict mobility in water/soil systems .
- Metabolic pathway prediction : Apply BioTransformer to identify potential metabolites in microbial or mammalian systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
